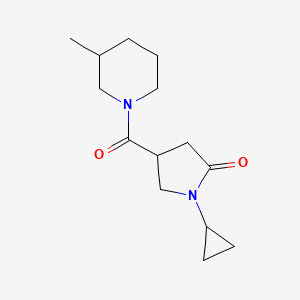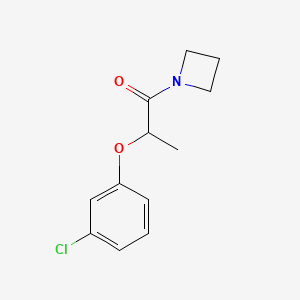
N-(1-pyridin-3-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-3-ylethyl)benzamide, also known as PYB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Wirkmechanismus
N-(1-pyridin-3-ylethyl)benzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, making them more susceptible to DNA damage and cell death.
Biochemical and Physiological Effects
N-(1-pyridin-3-ylethyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-pyridin-3-ylethyl)benzamide has been shown to inhibit the activity of other enzymes, including protein kinase C and phospholipase A2. N-(1-pyridin-3-ylethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-pyridin-3-ylethyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, making it useful for studying the role of PARP in DNA repair and cell survival. N-(1-pyridin-3-ylethyl)benzamide is also relatively easy to synthesize, with high purity and yield. However, there are some limitations to the use of N-(1-pyridin-3-ylethyl)benzamide in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-(1-pyridin-3-ylethyl)benzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(1-pyridin-3-ylethyl)benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-pyridin-3-ylethyl)benzamide. Another area of interest is the investigation of the neuroprotective effects of N-(1-pyridin-3-ylethyl)benzamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of N-(1-pyridin-3-ylethyl)benzamide on other enzymes and their potential implications for its use in scientific research.
Synthesemethoden
N-(1-pyridin-3-ylethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with benzylamine, followed by N-alkylation with 3-chloropropionyl chloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-chloropropionyl chloride, followed by reduction with sodium borohydride. These methods yield N-(1-pyridin-3-ylethyl)benzamide with high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-3-ylethyl)benzamide has been extensively used in scientific research due to its ability to inhibit PARP, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast cancer and ovarian cancer. N-(1-pyridin-3-ylethyl)benzamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUWBZCRWBFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)




![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)

